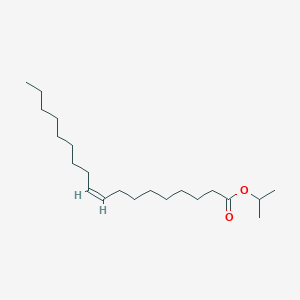

Isopropyl oleate

Description

Properties

IUPAC Name |

propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQSQRCNMZGWFT-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-11-8 | |

| Record name | Isopropyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4152WNN49V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Process Optimization for Isopropyl Oleate

Chemical Esterification Routes for Isopropyl Oleate (B1233923) Production

Chemical esterification remains a primary method for the industrial production of isopropyl oleate. This process typically involves the direct reaction of oleic acid with isopropyl alcohol, often facilitated by a catalyst to increase the reaction rate and yield. The choice of catalyst—acidic, basic, or even the absence of one under specific conditions—defines the primary chemical routes.

Acid-Catalyzed Synthesis of this compound

Acid catalysis is a conventional and widely employed method for synthesizing this compound. The reaction involves combining oleic acid and isopropyl alcohol in the presence of a strong acid catalyst. atamanchemicals.com

Commonly used homogeneous catalysts include mineral acids such as sulfuric acid and p-toluenesulfonic acid. atamanchemicals.comrsc.org These catalysts are effective in protonating the carbonyl oxygen of the oleic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by isopropyl alcohol. However, the use of these strong liquid acids presents challenges, including corrosion of equipment, difficulties in catalyst separation from the final product, and the need for neutralization steps that generate significant waste. google.com

To overcome these drawbacks, research has focused on heterogeneous solid acid catalysts. These catalysts offer advantages such as ease of separation, potential for reuse, and reduced environmental impact. google.com Examples of solid acid catalysts investigated for similar esterifications include:

Graphene-based solid acids (GDTCSA): A study demonstrated that a graphene-based solid acid could efficiently catalyze the esterification of oleic acid and isopropanol (B130326), achieving a high yield of 96%. rsc.org

Molecular Sieves and Heteropolyacids: Catalysts like HY, USY, HZEM-5, and various heteropolyacids (phosphotungstic acid, phosphomolybdic acid) have been shown to be active for the synthesis of similar esters, offering high catalytic activity and reusability. google.com

Ionic Liquids: N-alkyl pyrrolidone-based ionic liquid catalysts have been used for the synthesis of isopropyl fatty acid esters at relatively low temperatures (85°C-95°C), with advantages of low catalyst loading and high esterification yields. google.com

Supported Nano-catalysts: A bio-hydroxyapatite supported nano-anatase catalyst has been investigated, showing high conversion of oleic acid (93 ± 2%) under non-ionizing excitation, which proved more energy-efficient than conventional heating. researchgate.net

The reaction mechanism using an acid catalyst generally follows the Fischer esterification pathway, where the acid protonates the carboxylic acid, which is then attacked by the alcohol, followed by the elimination of a water molecule to form the ester.

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst Type | Example | Reaction Conditions | Yield/Conversion | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | High Temperature | High | Low cost, high activity | Corrosive, difficult to separate, waste generation google.com |

| Heterogeneous Solid Acid | GDTCSA | Not specified | 96% Yield | Reusable, easy separation, less corrosive rsc.org | Higher initial cost |

| Ionic Liquid | N-alkyl pyrrolidone phosphate (B84403) | 85°C - 95°C, 3-5 hours | High | Low temperature, low catalyst loading google.com | Cost and scalability |

| Supported Nano-catalyst | Nano-anatase on bio-hydroxyapatite | Optimal, with non-ionizing excitation | 93 ± 2% Conversion | Energy efficient, sustainable support material researchgate.net | Catalyst preparation complexity |

Base-Catalyzed Synthesis of this compound

Base-catalyzed synthesis, primarily through transesterification, is another route for producing fatty acid esters. This method typically uses triglycerides (from oils and fats) as the starting material instead of free fatty acids. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common catalysts. rsc.orgui.ac.id

The process involves reacting an oil rich in oleic acid triglycerides with isopropanol in the presence of the base catalyst. The base deprotonates the alcohol, forming a more potent nucleophile (alkoxide), which then attacks the carbonyl carbon of the triglyceride, leading to the formation of this compound and glycerol (B35011).

A key challenge in base-catalyzed reactions is the potential for saponification (soap formation), which occurs when the base reacts with free fatty acids present in the oil. rsc.org This side reaction consumes the catalyst and can lead to the formation of emulsions, making the separation of the final ester product from the glycerol byproduct difficult. rsc.org To mitigate this, oils with low free fatty acid content are preferred, or a pre-treatment step to esterify the free fatty acids is often required. rsc.org In one study intensifying the synthesis of fatty acid isopropyl esters from crude palm oil, KOH was used as a catalyst with microwave irradiation to shorten reaction times. ui.ac.id

Catalyst-Free Synthesis Approaches for this compound

While less common, the synthesis of esters can be achieved without the addition of an external catalyst, typically by employing high temperatures and pressures. In some cases, the carboxylic acid reactant itself can act as a weak Brønsted acid, autocatalyzing the reaction. kataliz.org.ua

Catalyst- and solvent-free acylation of epoxidized esters has been reported, requiring high temperatures (e.g., 95°C - 180°C) and long reaction times (up to 24 hours) to achieve completion. kataliz.org.ua While this approach simplifies product purification by eliminating catalyst removal steps, the harsh reaction conditions can lead to side reactions and may not be energy efficient. The application of this method for the direct esterification of oleic acid with isopropanol is not widely documented, as the uncatalyzed reaction is generally too slow to be commercially viable.

Enzymatic Production Pathways for this compound

Enzymatic synthesis has emerged as a green and highly specific alternative to conventional chemical methods. This pathway utilizes enzymes, typically lipases, as biocatalysts, which operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. ucm.es

Lipase-Catalyzed Esterification of this compound

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. rsc.org The reaction involves the direct esterification of oleic acid with isopropyl alcohol. Immobilized lipases are often preferred as they can be easily recovered and reused, improving the economic feasibility of the process. ucm.es

Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most studied and effective lipases for this type of esterification due to its high activity and stability. capes.gov.brekb.egresearchgate.net Other lipases, such as one from Candida sp. 99-125, have also been identified as effective catalysts for the esterification of oleic acid. lookchem.com

The enzymatic process offers several advantages over chemical catalysis:

Mild Reaction Conditions: Reactions are typically conducted at lower temperatures (e.g., 40°C-60°C), which saves energy and preserves the integrity of heat-sensitive compounds. ekb.egacs.org

High Specificity: Lipases exhibit high substrate specificity, leading to purer products with fewer side reactions. lookchem.com

Environmental Benefits: The process avoids the use of harsh acids or bases, resulting in neutral wastewater and minimal corrosion issues. ucm.es

The synthesis is often performed in a solvent-free system, where one of the reactants (usually the alcohol in excess) also acts as the reaction medium. rsc.orgekb.eg This approach is environmentally attractive as it eliminates the need for organic solvents. rsc.org

Optimization of Biocatalytic Conditions for this compound Synthesis

To maximize the yield and efficiency of lipase-catalyzed synthesis, several reaction parameters must be carefully optimized. Studies on similar esters like isopropyl laurate and palmitate provide valuable insights into the key variables. ekb.egtandfonline.comresearchgate.net

Substrate Molar Ratio: The ratio of isopropyl alcohol to oleic acid is a critical parameter. An excess of alcohol is often used to shift the reaction equilibrium towards ester formation. However, very high concentrations of short-chain alcohols like isopropanol can inhibit or inactivate the lipase. tandfonline.com For the synthesis of isopropyl laurate, an optimal molar ratio of 15:1 (isopropanol to lauric acid) was found. ekb.eg

Enzyme Concentration: The amount of lipase directly impacts the reaction rate. Increasing the enzyme load generally increases the conversion rate, but a minimal amount is desired for economic viability. researchgate.net Optimal loadings are often determined as a percentage of the total weight of the substrates, with values around 4% (w/w) being effective in several studies. ekb.egresearchgate.net

Temperature: Lipases have an optimal temperature for activity. For Candida antarctica lipase, this is typically in the range of 50°C to 60°C. ekb.egtandfonline.com Temperatures above this can lead to thermal denaturation of the enzyme.

Water Content/Removal: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. tandfonline.com However, a small amount of water is essential for maintaining the catalytic activity of the lipase. tandfonline.com To shift the equilibrium towards the product, water is often removed from the reaction medium using methods like vacuum or the addition of molecular sieves. ekb.eg The use of 10% (w/w) molecular sieves was found to be optimal for isopropyl laurate synthesis. ekb.eg

Response Surface Methodology (RSM) is a common statistical tool used to study the interactive effects of these parameters and determine the optimal conditions for achieving maximum conversion. ekb.egresearchgate.net For example, in the synthesis of isopropyl laurate, RSM helped identify optimal conditions of 4% Novozym 435, a 15:1 molar ratio of alcohol to acid, and 10% molecular sieves at 60°C, achieving a 91% conversion. ekb.eg

Table 2: Optimized Conditions for Lipase-Catalyzed Ester Synthesis

| Parameter | Optimal Range/Value | Rationale | Source |

|---|---|---|---|

| Enzyme | Immobilized Candida antarctica lipase (Novozym 435) | High activity, stability, and reusability | ekb.egresearchgate.net |

| Temperature | 50°C - 60°C | Balances enzyme activity with thermal stability | ekb.egtandfonline.com |

| Substrate Molar Ratio (Alcohol:Acid) | 8:1 to 15:1 | Shifts equilibrium; excess can cause inhibition | ekb.egresearchgate.net |

| Enzyme Loading | ~4% (w/w of substrates) | Provides sufficient catalytic activity economically | ekb.egresearchgate.net |

| Water Removal | Molecular Sieves (~10-12.5% w/w) | Removes water byproduct to prevent hydrolysis and increase yield | ekb.egresearchgate.net |

| Reaction System | Solvent-Free | Reduces cost and environmental impact | rsc.orgekb.eg |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis has emerged as a promising approach for producing valuable chemicals, offering a more sustainable alternative to traditional chemical synthesis. researchgate.net This method utilizes intact microbial cells, which contain the necessary enzymes, to catalyze reactions. nih.gov This approach is advantageous as it circumvents the costly and time-intensive processes of enzyme isolation and purification. nih.govresearchgate.net Furthermore, the cellular environment provides a protective matrix for the enzymes and facilitates the regeneration of essential cofactors. nih.govresearchgate.net

In the context of fatty acid modification, recombinant Escherichia coli has been successfully engineered to function as a whole-cell biocatalyst. mdpi.comsnu.ac.kr For instance, by expressing the gene for oleate hydratase from Stenotrophomonas maltophilia, recombinant E. coli can convert oleic acid into 10-hydroxystearic acid. snu.ac.kr Research has shown that targeting the catalytic enzyme to the periplasm of the E. coli can significantly enhance the hydration activity for oleic acid compared to when the enzyme is located in the cytoplasm. snu.ac.kr In one study, optimal conditions for the biotransformation of oleic acid using recombinant E. coli as a whole-cell catalyst were identified as a pH of 6.6 and a temperature of 28°C. mdpi.com This system demonstrated the capability to handle high concentrations of oleic acid, up to 50 g/L, showcasing its potential for industrial application. mdpi.com

While direct synthesis of this compound using whole-cell biocatalysis is a developing area, the principles established from the modification of oleic acid are highly relevant. The use of solvent-tolerant microorganisms can be particularly effective for reactions involving lipophilic substrates like oleic acid. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides a fertile ground for the application of these principles.

Solvent-Free Systems for this compound Production

Solvent-free systems (SFS) represent a significant advancement in green chemistry, particularly for esterification reactions. rsc.org By eliminating organic solvents, these systems reduce waste, lower costs, and simplify downstream processing. In SFS, the reactants themselves can act as the solvent, though this can introduce challenges related to changes in the reaction medium's polarity and viscosity as the reaction progresses. rsc.org

Enzymatic synthesis in solvent-free environments has proven effective for producing various esters. rsc.org For example, the lipase-catalyzed esterification of lauric acid and isopropyl alcohol to produce isopropyl laurate has been successfully demonstrated in a solvent-free system. In this process, the removal of water, a byproduct of the reaction, is crucial for achieving high conversion rates and can be accomplished using molecular sieves. ekb.egresearchgate.net However, an excess of molecular sieves can hinder the reaction by adsorbing necessary water for enzyme activity. ekb.eg Studies on the synthesis of other esters, like isopropyl palmitate, have also shown higher reaction rates in solvent-free systems compared to those using solvents like hexane (B92381). rsc.org The optimization of parameters such as the molar ratio of reactants and biocatalyst loading is critical for the success of solvent-free esterifications. rsc.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis is another key green chemistry technique that can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. sci-hub.serasayanjournal.co.inui.ac.id The use of microwaves has been shown to intensify the synthesis of fatty acid isopropyl esters. ui.ac.idui.ac.id

In one study, the synthesis of fatty acid isopropyl esters from crude palm oil was intensified using microwave irradiation. ui.ac.id The highest yield of 80.5% was achieved with a CPO to isopropanol molar ratio of 1:11, a catalyst concentration of 0.2%, and a reaction time of just 5 minutes. ui.ac.id This is a substantial improvement over conventional heating, which required 150 minutes to achieve a 72.2% yield under the same conditions. ui.ac.id Similarly, in the synthesis of isopropyl myristate and isopropyl palmitate, microwave irradiation significantly reduced reaction times. rasayanjournal.co.in The efficiency of microwave heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 150 minutes | 5 minutes | ui.ac.id |

| Yield | 72.2% | 80.5% | ui.ac.id |

Sustainable Raw Material Utilization for this compound

The sustainability of this compound production is intrinsically linked to the sourcing of its primary raw material, oleic acid. Oleic acid is a fatty acid that can be derived from various renewable vegetable oils and animal fats. lookchem.com A significant source of oleic acid is palm oil. basf.com However, the production of palm oil has been associated with environmental concerns such as deforestation and loss of biodiversity. basf.com To address these issues, organizations like the Roundtable on Sustainable Palm Oil (RSPO) provide certification for sustainably sourced palm oil and its derivatives. basf.com Utilizing RSPO-certified oleochemicals ensures that the raw materials are produced in an environmentally and socially responsible manner. basf.com

Beyond sustainable sourcing, waste materials can also be valorized as feedstocks. For instance, used cooking oils and waste-based fatty acids from vegetable oil mill distillation are viable sources of oleic acid. researchgate.net The use of such waste streams not only provides a low-cost raw material but also contributes to a circular economy by reducing waste.

Reaction Kinetics and Mechanistic Studies in this compound Synthesis

Understanding the reaction kinetics and mechanism is fundamental for optimizing the synthesis of this compound, enabling better reactor design, and improving process control.

Kinetic Modeling of this compound Formation

The esterification of oleic acid with isopropanol to form this compound is a reversible reaction. Kinetic studies often involve investigating the effects of various parameters such as temperature, catalyst concentration, and molar ratio of reactants on the reaction rate. The data obtained is then used to develop a kinetic model that can describe the reaction behavior.

Several kinetic models, including pseudo-homogeneous, Langmuir-Hinshelwood (LH), and Eley-Rideal (ER) models, have been used to describe the esterification of oleic acid. sci-hub.se In a study on the synthesis of this compound using a nano-anatase catalyst, the Eley-Rideal model provided the best fit, suggesting that the reaction rate is controlled by the adsorption of one reactant onto the catalyst surface, followed by a reaction with the other reactant from the bulk phase. researchgate.net The activation energy for this reaction was determined to be 30 kJ/mol under non-ionizing excitation, which was significantly lower than that observed with conventional heating (67.12 kJ/mol). sci-hub.seresearchgate.net

For similar esterification reactions, such as the synthesis of isopropyl palmitate, studies have shown that the reaction can follow second-order kinetics and a tetrahedral mechanism. researchgate.netsci-hub.se This involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently decomposes to the ester product. researchgate.netsci-hub.se The activation energies for the two steps in a non-catalytic synthesis of methyl oleate were found to be 121.6 kJ/mol and 115.2 kJ/mol. researchgate.net

Kinetic studies on the transesterification of isopropyl acetate (B1210297) with methanol (B129727) have been modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where the surface reaction is the rate-limiting step. acs.org In the solvent-free enzymatic synthesis of methyl oleate, a simple second-order mechanism accurately described the reaction kinetics, with the forward reaction (synthesis) being an order of magnitude faster than the reverse reaction (hydrolysis). kuleuven.be

| Reaction | Catalyst/Method | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| This compound Synthesis | Nano-anatase (non-ionizing excitation) | 30 | sci-hub.seresearchgate.net |

| This compound Synthesis | Nano-anatase (conventional heating) | 67.12 | sci-hub.seresearchgate.net |

| Methyl Oleate Synthesis (Step 1) | Non-catalytic | 121.6 | researchgate.net |

| Methyl Oleate Synthesis (Step 2) | Non-catalytic | 115.2 | researchgate.net |

Investigation of Rate-Limiting Steps in this compound Synthesis

A primary challenge in esterification reactions is the limitation imposed by thermodynamic equilibrium. scielo.br The reaction between oleic acid and isopropanol is reversible, and the accumulation of the water by-product can drive the reverse reaction (hydrolysis), thereby limiting the final ester yield. Consequently, the efficiency of water removal can be a critical rate-determining factor for achieving high conversion.

Mechanistic Pathways of Esterification and Transesterification Involving this compound

The formation of this compound is primarily achieved through two mechanistic pathways: direct esterification of oleic acid and transesterification of an existing oleate ester (like methyl oleate or a triglyceride).

Esterification Mechanism (Acid-Catalyzed)

The direct esterification of oleic acid with isopropanol in the presence of an acid catalyst is a common synthetic route. atamanchemicals.comeuropa.eu The mechanism proceeds through several key steps, often described by the Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation (PADPED) sequence: masterorganicchemistry.com

Protonation: The process begins with the protonation of the carbonyl oxygen of the oleic acid by the acid catalyst (e.g., sulfuric acid). europa.eueuropa.eu This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comeuropa.eu This leads to the formation of a tetrahedral oxonium ion intermediate. europa.eu

Deprotonation/Protonation: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which yields the protonated form of this compound. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final this compound ester. masterorganicchemistry.com

Transesterification Mechanism (Base-Catalyzed)

Transesterification involves reacting a source ester, such as a triglyceride found in vegetable oils, with isopropanol. The alkali-catalyzed process is frequently used due to its high reaction rates. ui.ac.id The mechanism is typically a two-step addition-elimination process: masterorganicchemistry.com

Nucleophilic Addition: An alkoxide ion (isopropoxide), generated from isopropanol and a base catalyst like potassium hydroxide (KOH), performs a nucleophilic attack on the carbonyl carbon of the source oleate ester. This results in the formation of a tetrahedral intermediate.

Elimination: The intermediate then collapses, eliminating the original alkoxy group (e.g., a glyceride moiety) to form the new ester, this compound. masterorganicchemistry.com This process is repeated for each fatty acid chain on the triglyceride molecule.

Process Intensification and Scale-Up Research for this compound Production

Process intensification aims to develop more efficient, safer, and sustainable manufacturing methods by improving molecular interactions and utilizing optimized driving forces. osf.io This approach leads to smaller equipment, reduced energy consumption, lower waste generation, and higher product yields. scielo.brosf.io Several intensification techniques have been researched for the production of fatty acid alkyl esters like this compound.

Microwave-Assisted Synthesis

A significant area of research has been the use of microwave irradiation to intensify the synthesis process. ui.ac.idui.ac.id Conventional transesterification is often an energy-intensive process requiring long reaction times. ui.ac.idui.ac.id Microwave heating offers a substantial advantage by dramatically reducing the reaction time. In one study, a yield of 80.5% for fatty acid isopropyl esters was achieved in just 5 minutes using microwave irradiation, whereas a conventional method required 150 minutes to obtain a 72.2% yield. researchgate.net The research identified optimal conditions for the microwave-assisted transesterification of crude palm oil (a source of oleic acid) with isopropanol. ui.ac.idresearchgate.net

Table 1: Optimized Conditions for Microwave-Assisted Isopropyl Ester Synthesis ui.ac.idresearchgate.net This table is interactive. Column headers can be clicked to sort the data.

| Parameter | Optimized Value | Resulting Yield |

|---|---|---|

| CPO:Isopropanol Molar Ratio | 1:11 | 80.5% |

| Catalyst (KOH) Concentration | 0.2% w/w of CPO | 80.5% |

Other Intensification and Scale-Up Strategies

Beyond microwave technology, other methods are being explored to enhance ester production:

Reactive Separation: To overcome equilibrium limitations in esterification, techniques that remove the water by-product in-situ are employed. Pervaporation, a membrane-based process, has been shown to effectively remove water from the reaction medium, resulting in a two-fold increase in the yield of ethyl oleate, a principle directly applicable to this compound synthesis. scielo.br

Advanced Reactors: The transition from traditional batch reactors to continuous flow systems using micro- and meso-structured reactors is a key scale-up strategy. europa.eu These reactors offer superior heat and mass transfer, precise process control, and enhanced safety, which can lead to significant improvements in product yield and selectivity. europa.eu

Alternative Energy Sources: Other intensification approaches include the use of cavitational reactors (ultrasonic and hydrodynamic cavitation) and supercritical transesterification processes, which aim to enhance reaction rates and reduce the required molar ratios of alcohol to oil. acs.org

Challenges in scaling up these intensified processes include the development of suitable pilot-scale facilities, the high financial and technical stakes of prototyping, and the need for advanced process control systems tailored to these novel modules. osf.io

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| Cyclohexane |

| Ethanol |

| Ethyl oleate |

| Glycerol |

| Isopropanol |

| Isopropyl acetate |

| This compound |

| Methyl oleate |

| Myristic acid |

| Oleic acid |

| Palmitic acid |

| Potassium hydroxide |

| Sulfuric acid |

Advanced Analytical Characterization of Isopropyl Oleate

Spectroscopic Investigations of Isopropyl Oleate (B1233923) Structure

Spectroscopic methods are instrumental in elucidating the molecular structure of isopropyl oleate by examining the interaction of the molecule with electromagnetic radiation.

Infrared Spectroscopy (FTIR) Applications in this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, specific absorption bands in the infrared spectrum correspond to the vibrational modes of its constituent bonds.

The FTIR spectrum of this compound is characterized by several key peaks. A prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which typically appears around 1737 cm⁻¹. derpharmachemica.com The C-O stretching vibrations of the ester linkage are also significant, with a notable peak for the C-C-O asymmetric stretch of the isopropyl group generally observed between 1150 and 1075 cm⁻¹. spectroscopyonline.com The presence of the long alkyl chain from the oleic acid moiety is confirmed by C-H stretching vibrations, typically seen around 2918 cm⁻¹ and 2837 cm⁻¹ for asymmetric and symmetric -CH2 and -CH3 stretches, respectively. researchgate.net The cis-double bond in the oleate chain may also present a characteristic, though often weaker, signal.

Interactive Table: FTIR Peak Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| C=O (Ester) | Stretching | ~1737 | derpharmachemica.com |

| C-H (Alkyl) | Asymmetric & Symmetric Stretching | ~2918, ~2837 | researchgate.net |

| C-O (Isopropyl) | Asymmetric Stretching | 1150 - 1075 | spectroscopyonline.com |

It is important to note that the presence of impurities, such as unreacted isopropanol (B130326), can be detected by the appearance of a broad O-H stretching band around 3337 cm⁻¹. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of this compound.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons of the methyl groups of the isopropyl moiety typically appear as a doublet, while the methine proton of the isopropyl group appears as a multiplet (a septet). aroonchande.com The protons adjacent to the ester oxygen and the double bond in the oleate chain also have characteristic chemical shifts. The chemical shifts of the main protons of glycerides and fatty acids are well-documented and can be used for assignment. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group has a characteristic chemical shift in the range of 170-185 ppm. libretexts.org The carbons of the double bond in the oleate chain typically resonate between 124-134 ppm. researchgate.net The carbons of the isopropyl group also have distinct chemical shifts.

Interactive Table: Typical ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Environment | Typical Chemical Shift (ppm) | Source(s) |

|---|---|---|

| C=O (Ester) | 170 - 185 | libretexts.org |

| C=C (Oleate) | 124 - 134 | researchgate.net |

| RCH₂OH | 50 - 65 | libretexts.org |

Chromatographic Separations and Quantitation of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for this compound

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components. nih.gov The identification of compounds is often achieved by comparing their mass spectrum fragmentation patterns and retention indices with those of known reference compounds or library databases like NIST. researchgate.net

In the mass spectrum of an ester like this compound, characteristic fragmentation patterns are observed. These can include fragments related to the acid portion of the molecule, such as [RCOO]⁺ and [RCO]⁺. nih.gov The analysis of fatty acid methyl esters by GC-MS is a common practice, and similar principles apply to isopropyl esters. nih.gov

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. hplc.eu Reversed-phase HPLC is a common mode used for the separation of fatty acid esters. jafs.com.pl

Various detectors can be used with HPLC, including UV detectors and refractive index (RI) detectors. nih.govresearchgate.net For instance, a study on the quantification of product components from a reaction mixture used HPLC with an RI detector, a C18 column, and a mobile phase of acetonitrile (B52724) and acetic acid. sci-hub.se Another method for lipid separation used a polyvinyl alcohol stationary phase with a gradient elution system. researchgate.net

Retention Indices Determination for this compound

Retention indices, such as the Kovats retention index, are valuable for the identification of compounds in gas chromatography. glsciences.com These indices are relative measures of retention time and are more reproducible between different instruments and laboratories than absolute retention times. The Kovats retention index for this compound on a semi-standard non-polar column has been reported to be 2192. nih.gov The determination of retention indices for various compounds, including esters, is a common practice in analytical chemistry. google.atresearchgate.net

Advanced Mass Spectrometry Techniques in this compound Characterization

The precise characterization of this compound, a fatty acid ester, relies heavily on advanced mass spectrometry (MS) techniques. These methods provide detailed information on its molecular weight, structure, and purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed for this purpose. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, which is crucial when analyzing complex mixtures. nih.gov When coupled with chromatography, HRMS can effectively separate this compound from other closely related fatty acid esters and identify co-eluting compounds by mass separation. jeol.com

Ionization Techniques: The choice of ionization method significantly impacts the resulting mass spectrum.

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While this fragmentation is useful for structural elucidation and library matching, it often results in a weak or absent molecular ion peak, making molecular weight determination challenging. jeol.comlipidmaps.org

Soft Ionization (e.g., Electrospray Ionization - ESI, Field Ionization - FI, Atmospheric Pressure Chemical Ionization - APCI): These methods are gentler, producing a clear molecular ion with minimal fragmentation. jeol.comresearchgate.net This is particularly advantageous for confirming the molecular weight of the ester. For instance, Field Ionization has been shown to efficiently ionize fatty acid methyl esters (FAMEs), producing the molecular ion as the base peak in most cases. jeol.com

Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is indispensable. nih.gov This technique involves multiple stages of mass analysis. The precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information, such as the location of the double bond within the oleate chain and the structure of the isopropyl ester group. nih.govlipidmaps.org The fragmentation of isopropyl esters, for example, can show a characteristic loss of the isopropyl moiety, which helps in confirming the ester group. aocs.org

The table below summarizes common MS techniques used for the analysis of fatty acid esters like this compound.

| Technique | Ionization Method | Key Information Provided | Reference |

| GC-MS | Electron Ionization (EI) | Fragmentation pattern for structural identification, separation of volatile compounds. | lipidmaps.org |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight determination, suitable for less volatile compounds. | nih.govresearchgate.net |

| GC-HRMS | Field Ionization (FI), EI | Accurate mass measurement, identification of co-eluting species. | jeol.com |

| LC-HRMS | ESI | High-accuracy mass data for elemental composition determination. | mdpi.com |

| Tandem MS (MS/MS) | ESI, EI | Unambiguous structural elucidation, localization of functional groups and double bonds. | nih.govlipidmaps.org |

Cheminformatics and Data Analysis in this compound Characterization

The large and complex datasets generated from advanced analytical techniques necessitate the use of sophisticated cheminformatics and data analysis tools for their interpretation. These computational approaches are crucial for extracting meaningful chemical information, identifying unknown compounds, and performing quantitative analysis.

Spectral Databases and Libraries: A fundamental aspect of compound identification is the comparison of experimental spectra with entries in established databases. For mass spectrometry, libraries like the NIST Mass Spectral Library are used to match fragmentation patterns obtained from GC-MS analysis. scirp.org Specialized lipid-focused databases, such as the LIPID MAPS® structure database (LMSD), provide a wealth of information on lipid structures and their mass spectra, aiding in the characterization of fatty acid esters. lipidmaps.org Computational tools like Lipid-Pro and LipidMatch can automatically process large LC-MS datasets, matching experimental data against internal databases to identify lipid species. oup.commaayanlab.cloud

Chemometric Analysis: Chemometrics employs statistical and mathematical methods to analyze chemical data. Techniques such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are powerful tools for exploring and visualizing the variance within complex datasets. scirp.orgscirp.org For instance, PCA can be used to process spectral data (e.g., from FTIR or MS) to distinguish between different samples or reaction conditions based on their chemical profiles. mdpi.com This allows for the identification of key variables (e.g., specific mass fragments or spectral bands) that differentiate the samples.

Data Processing and Statistical Software: The analysis of analytical data is facilitated by a range of software packages.

Vendor-Specific Software: Instrument manufacturers provide software for data acquisition and initial processing.

Specialized Chemometric Software: Programs like SOLO (Eigenvector Research) are designed for advanced chemometric analysis, including PCA and HCA. scirp.org

Open-Source Programming Environments: R and Python are widely used in the scientific community for data analysis. nih.gov Packages like ChemmineR for R provide extensive functionalities for cheminformatics, including processing, clustering, and classification of small molecule data. bioconductor.org Statistical analyses, such as determining significant differences between sample groups, are often performed using analysis of variance (ANOVA). frontiersin.org

The integration of these cheminformatics tools and data analysis methods is essential for a comprehensive characterization of this compound, transforming raw instrumental data into detailed chemical knowledge.

The table below lists some computational tools and their applications in the analysis of lipids like this compound.

| Tool/Database | Functionality | Application in this compound Analysis | Reference |

| LIPID MAPS® | Structure database, MS analysis tools | Provides reference data for mass, formula, and potential MS/MS fragments. | lipidmaps.org |

| LipidSig | Web-based platform for lipidomic data analysis | Differential expression, correlation, and network analysis. | oup.com |

| ChemmineR (R Package) | Cheminformatics toolkit | Processing, similarity searching, and clustering of compound data. | bioconductor.org |

| Principal Component Analysis (PCA) | Statistical procedure | Reduces dimensionality of data, identifies patterns, and visualizes sample groupings. | scirp.orgmdpi.com |

| NIST Mass Spectral Library | Database of mass spectra | Identification of compounds by matching EI fragmentation patterns. | scirp.org |

Interactions, Solvency, and Formulation Behavior of Isopropyl Oleate

Investigation of Isopropyl Oleate (B1233923) Solvency Mechanisms

The effectiveness of isopropyl oleate as a solvent is a key attribute driving its use in a multitude of applications. atamanchemicals.comsilverfernchemical.com Its molecular structure, featuring a long, nonpolar alkyl chain and a more polar ester group, allows it to dissolve a wide range of substances.

This compound is recognized for its excellent solvency power, enabling it to be readily formulated with a diverse array of oils, surfactants, and oil-soluble materials. atamanchemicals.comvicchem.comvicchem.comulprospector.com This property is crucial in the formulation of various products where it acts as a solvent to dissolve certain substances. atamanchemicals.com

The table below presents a hypothetical comparison of Hansen Solubility Parameters for related compounds to illustrate the context of this compound's solvency.

Hypothetical Hansen Solubility Parameters of this compound and Related Compounds

Due to its favorable solvency properties, biodegradability, and low toxicity, this compound is considered a suitable replacement for petroleum-derived solvents in various applications. atamanchemicals.comvicchem.comvicchem.comchemexchemicals.com Fatty esters like this compound offer a lower-hazard alternative to traditional aromatic or petrochemical solvents. atamanchemicals.comvicchem.comvicchem.com The use of bio-based solvents, such as those derived from vegetable oils, is gaining traction as a more environmentally friendly option. researchgate.netresearchgate.net

Studies have explored the use of alcohols like isopropanol (B130326) as alternatives to hexane (B92381) for oil extraction, demonstrating their effectiveness. researchgate.netmdpi.com Isopropyl esters, including this compound, are part of a broader category of bio-based chemicals that can substitute for petroleum-based products in applications like lubricants and solvents. researchgate.netieabioenergy.com

Interactions of this compound with Surfactant Systems

The interaction of this compound with surfactants is fundamental to the formation of stable emulsions and microemulsions. Its ability to be easily formulated with a wide range of surfactants is a key advantage. atamanchemicals.comvicchem.comvicchem.comulprospector.com In microemulsion systems, this compound can act as the oil phase, which, when combined with a surfactant and often a co-surfactant, can form thermodynamically stable, transparent systems. nih.govanalis.com.my

For instance, microemulsions have been prepared using isopropyl myristate or oleic acid as the oil phase, Tween 80 as a surfactant, and isopropyl alcohol as a co-surfactant. nih.gov The choice of oil phase, surfactant, and their ratios significantly influences the properties and stability of the resulting microemulsion. analis.com.myresearchgate.net In some systems, isopropyl alcohol itself can act as a co-surfactant, affecting the CO2 responsive behavior of microemulsions formed with sodium oleate as the surfactant and oleic acid as the oil phase. nih.gov

Interfacial Phenomena and Emulsification Studies Involving this compound

This compound is utilized as an emulsifier in various formulations. chemexchemicals.com The formation and stability of emulsions containing this compound are governed by interfacial phenomena. Microemulsions, which are thermodynamically stable systems, are formed spontaneously due to the very low interfacial tension achieved by the combination of oil (like this compound), water, surfactant, and co-surfactant. analis.com.my

The phase behavior of microemulsions containing this compound (or similar oils like isopropyl myristate) has been studied by constructing pseudoternary phase diagrams. nih.govanalis.com.my These diagrams map the different phases (e.g., oil-in-water, water-in-oil, bicontinuous) that form at various compositions of the components. For example, a study on microemulsions with oleic acid and isopropyl myristate as the oil phase, Tween 20 and Transcutol HP as surfactants, and isopropyl alcohol as a co-surfactant, investigated the phase behavior to identify stable microemulsion regions. researchgate.net

This compound Interactions with Biological and Synthetic Membranes

In pharmaceutical and cosmetic applications, the interaction of this compound with biological membranes, particularly the skin, is of significant interest. atamanchemicals.com It is known for its ability to enhance the penetration of active ingredients through the skin. atamanchemicals.comresearchgate.net

This compound is classified as a chemical penetration enhancer. ekb.egekb.eg These enhancers interact with the components of the stratum corneum, the outermost layer of the skin, to increase the flux of drug molecules. ekb.egekb.eg The mechanism of action for ester penetration enhancers like isopropyl myristate (a closely related compound) involves integrating into the lipid layers of the skin, thereby increasing their fluidity and facilitating drug diffusion. researchgate.netekb.eg

A study comparing conventional and super-refined this compound (IPO) found no significant difference in their ability to enhance the skin permeation of a model hydrophilic chemical, calcein. researchgate.netjosai.ac.jp However, both conventional and super-refined IPO emulsions did show an increase in skin permeation compared to a control, although the effect was less pronounced than that of super-refined isopropyl myristate. josai.ac.jp The interaction of oleic acid, a component of this compound, with stratum corneum lipids has been shown to increase their fluidity, which in turn promotes drug penetration. ekb.egingentaconnect.com

The table below summarizes findings from a study on the effect of isopropyl fatty acid emulsions on the skin permeation of calcein.

Cumulative Permeation of Calcein through Hairless Rat Skin

Oil-Membrane Interactions Mediated by this compound

The interaction between oily vehicles and membranes can significantly influence the transmembrane diffusion of various compounds. nih.gov this compound, as a component of such vehicles, plays a role in these complex interactions. Research has shown that oily vehicles are not inert and can interact with membranes, leading to a modification of a permeant's flux. nih.gov

Studies using model barrier membranes like silicone have demonstrated that individual oil components from mixtures can be preferentially sorbed, altering the barrier properties of the membrane. herts.ac.ukresearchgate.net For instance, in binary mixtures of oils such as isohexadecane (IHD) and oleic acid (OA), IHD was preferentially absorbed by a silicone membrane over OA. herts.ac.ukresearchgate.net This selective uptake demonstrates that the composition of the oily vehicle at the membrane interface can differ significantly from the bulk formulation, which in turn affects the permeation of co-formulated substances. herts.ac.ukresearchgate.net

The interaction of this compound with the stratum corneum (SC), the outermost layer of the skin, is of particular interest in dermatological and cosmetic formulations. The SC's barrier function is primarily attributed to its intercellular lipid matrix, which is composed of ceramides, cholesterol, and free fatty acids. universiteitleiden.nl Research on oleic acid, a constituent of this compound, has shown that it interacts with SC lipids by increasing the fluidity of the lipid alkyl chains and reducing their transition temperature. nih.govingentaconnect.com This fluidizing effect can enhance the diffusion of substances through the skin. ingentaconnect.com

Furthermore, studies on oleate hydratase, an enzyme that interacts with unsaturated fatty acids like oleic acid within a membrane, reveal the importance of specific protein-lipid interactions. frontiersin.orgnih.gov The enzyme utilizes a carboxy-terminal domain to bind to the phosphate (B84403) layer of the membrane, allowing it to access fatty acids embedded in the bilayer. nih.gov This highlights the sophisticated molecular interactions that can occur at the oil-membrane interface.

The table below summarizes findings from a study investigating the uptake of various oily vehicles by a silicone membrane, which serves as a model for understanding oil-membrane interactions.

| Oily Vehicle | Membrane Weight Gain (%) |

|---|---|

| Isohexadecane (IHD) | 105.6 ± 1.1 |

| Isopropyl Myristate (IPM) | - |

| Hexadecane (HD) | - |

| Oleic Acid (OA) | - |

| Liquid Paraffin (LP) | - |

Data for Isopropyl Myristate (IPM), Hexadecane (HD), Oleic Acid (OA), and Liquid Paraffin (LP) were part of the study but specific weight gain percentages were not provided in the abstract. The study did note a range of weight gain from 2.2% for polyurethane with LP to 105.6% for silicone with IHD. nih.gov

Polymer and Material Compatibility Research with this compound

The compatibility of this compound with various polymers and materials is a critical factor in its application, particularly in formulations that come into contact with packaging, delivery systems, and manufacturing equipment. Research in this area often involves assessing changes in the physical properties of materials after exposure to the chemical.

Studies have investigated the compatibility of various oils, including those structurally similar to this compound, with different types of membranes and elastomers. For instance, a study examining the interaction of several oily vehicles with synthetic membranes like silicone, high-density polyethylene, and polyurethane found that the degree of interaction depended on the physicochemical properties of both the oil and the membrane, including size, shape, and flexibility. nih.gov The sorption of these oils into the membranes ranged significantly, indicating varying levels of compatibility. nih.gov

In the context of transdermal patches, the compatibility of enhancers like oleic acid and isopropyl myristate (a structurally similar ester to this compound) with polymers is crucial for the stability and efficacy of the product. nih.govekb.eg Studies have utilized techniques such as differential scanning calorimetry (DSC) and infrared spectroscopy (IR) to confirm the physicochemical compatibility between the drug, enhancers, and polymers in such formulations. nih.gov These investigations have shown good physical stability in the prepared formulations. nih.gov

General chemical compatibility charts provide guidance on the interaction of various chemicals with elastomers and plastics. While specific data for this compound is not always available, information on related compounds like oleic acid and various esters can offer insights. These charts typically rate materials as having excellent, good, fair, or poor resistance to a specific chemical. spearsmfg.comgraco.com It is important to note that such data is generally based on tests at room temperature and that compatibility can be affected by factors like temperature, pressure, and the presence of other chemicals. spearsmfg.commarcorubber.com

The table below provides a summary of the compatibility of polypropylene (B1209903) with various chemicals, including some that are structurally related to this compound, to illustrate the type of data available from general compatibility studies.

| Chemical | Compatibility Rating |

|---|---|

| Acetic Acid 20% | A-Excellent |

| Alcohols: Isopropyl | A2-Excellent |

| Fats | Good resistance |

| Organic Solvents | Good resistance |

| Strong Oxidants | Not Compatible |

This table provides a general guide. It is always recommended to perform specific testing for the application at hand as compatibility can be influenced by various factors. calpaclab.com

Degradation, Environmental Fate, and Ecotoxicological Research of Isopropyl Oleate

Biodegradation Pathways and Kinetics of Isopropyl Oleate (B1233923)

The primary mechanism for the environmental breakdown of isopropyl oleate is biodegradation. As a fatty acid ester, it is readily metabolized by a wide range of microorganisms present in various environmental compartments. rsc.org The general pathway involves the enzymatic hydrolysis of the ester bond, which is considered a key step, yielding isopropyl alcohol and oleic acid. rsc.orgresearchgate.net These resulting components are common, naturally occurring substances that can be further assimilated by microorganisms. santos.com

The kinetics of this process are influenced by factors such as the presence of adapted microbial populations, temperature, and the availability of oxygen. Studies on similar fatty acid esters indicate that the incorporation of biocompatible ester linkages generally enhances the rate of biodegradation due to the prevalence of esterase enzymes in the environment. rsc.org

The process is primarily biological, as abiotic degradation through hydrolysis is not considered a significant fate process for this type of ester under typical environmental pH conditions. europa.eu

Due to its low water solubility and high potential for adsorption, this compound released into the environment is expected to primarily partition to soil and sediment. santos.comeuropa.eu In these compartments, biodegradation remains the principal degradation pathway. europa.eu The microorganisms present in soil and sediment readily break down fatty acid esters. europa.eu The process begins with the hydrolysis of the ester into oleic acid and isopropyl alcohol, which are then further mineralized. researchgate.net

Given its classification as readily biodegradable, the persistence of this compound in soil and sediment is expected to be low. santos.comeuropa.eu Its strong adsorption to soil particles means it is likely to be immobile, allowing for localized microbial degradation to occur. santos.com

A variety of microorganisms are capable of degrading fatty acid esters like this compound. The degradation is typically initiated by extracellular enzymes, primarily esterases and lipases, which catalyze the hydrolysis of the ester bond. rsc.orgresearchgate.net This breaks the molecule into oleic acid and isopropyl alcohol.

Research on the degradation of similar compounds has identified several microbial genera with the ability to carry out this process. These include bacteria such as Pseudomonas, Arthrobacter, Agrobacterium, Achromobacter, and Flavobacterium, as well as fungi like Aspergillus niger. frontiersin.orgnih.govmdpi.comepa.gov For instance, studies on the herbicide isopropyl-N-3-chlorophenylcarbamate (CIPC), which also contains an isopropyl ester linkage, showed that Pseudomonas striata and species of Arthrobacter and Achromobacter could effectively degrade the compound, utilizing it as a carbon source. nih.gov The degradation pathway for sugar fatty acid esters can involve either the initial oxidation of the alkyl chain or the hydrolysis of the ester bond, followed by the separate degradation of the byproducts. researchgate.net

Environmental Distribution and Transport Modeling of this compound

The environmental distribution of this compound is largely dictated by its physicochemical properties, namely its very low water solubility and high octanol-water partition coefficient (log Kow). europa.eu These characteristics indicate a strong tendency to move from the water column and adsorb to organic matter in soil and sediment. santos.comeuropa.eu Consequently, soil and sediment are the primary environmental compartments of concern for this compound. santos.comeuropa.eu

This compound exhibits a high potential for adsorption to soil and sediment. santos.com This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Modeling studies using EPI Suite™ have estimated high Koc values for this substance.

Koc estimated from log Kow: 1,175,000 L/kg santos.com

Koc estimated from Molecular Connectivity Index (MCI): 241,700 L/kg santos.com

These high Koc values suggest that this compound will be strongly adsorbed by soil and sediment particles and is expected to be immobile in these matrices. santos.com Its strong binding affinity reduces its bioavailability in the water phase and limits its potential for leaching into groundwater. industrialchemicals.gov.au Desorption is expected to be a slow process, with the compound remaining bound to particulate matter until it is degraded.

This compound is described as a non-volatile substance. vicchem.com However, modeling for structurally similar fatty acid esters like isopropyl myristate can provide insights into potential volatilization behavior. For isopropyl myristate, the estimated Henry's Law constant is 2.34 x 10⁻² atm-cu m/mole, which suggests a potential to volatilize from water surfaces. echemi.comatamanchemicals.com

Based on this constant, the estimated volatilization half-lives for isopropyl myristate are:

Model River: 4.9 hours echemi.comatamanchemicals.com

Model Lake: 6.5 days echemi.comatamanchemicals.com

However, for compounds with high adsorption potential like this compound, volatilization from water is significantly attenuated by adsorption to suspended solids and sediment. echemi.comatamanchemicals.com When adsorption is considered, the volatilization half-life from a model pond for isopropyl myristate increases substantially to about 99 days. echemi.comatamanchemicals.com Given this compound's even higher estimated Koc value, its volatilization from water bodies is expected to be a minor transport pathway. santos.com Volatilization from dry soil surfaces is also not expected to be significant due to its low vapor pressure and strong adsorption. atamanchemicals.com

Bioaccumulation Potential Investigations of this compound

The compound is readily biodegradable, a characteristic that inherently limits its persistence in the environment and thus its potential to accumulate in organisms. santos.com One study indicated that this compound's degradation reached over 67.9% within a 10-day window and 98.2% after 28 days, classifying it as readily biodegradable. santos.com Furthermore, fatty acid esters like this compound are expected to undergo rapid hydrolysis by carboxylesterase enzymes into their constituent alcohol (isopropanol) and fatty acid (oleic acid). santos.com Both of these breakdown products can be readily metabolized and excreted by organisms, further reducing the likelihood of bioaccumulation. santos.com

While a calculated Bioconcentration Factor (BCF) for the structurally similar isobutyl oleate was estimated at 220.8 L/kg, this value is below the general threshold of concern for bioaccumulation. santos.com The high potential for adsorption to soil and sediment, coupled with its low water solubility, suggests that the compound is more likely to be found in these environmental compartments rather than being taken up by aquatic organisms. santos.com

Ecotoxicological Impact Assessment of this compound at Different Trophic Levels

This compound is generally considered to be of low acute concern to aquatic organisms. santos.com However, a comprehensive assessment of its ecotoxicological impact requires consideration of various trophic levels in both aquatic and terrestrial environments. While specific data for this compound is not always available, information from structurally similar compounds, such as other fatty acid esters, is often used to estimate its potential effects.

The aquatic toxicity of this compound has been evaluated through various studies, although the data can be limited. The primary concern in aquatic environments is the potential for harmful effects on organisms such as fish, invertebrates, and algae.

Due to its low water solubility, testing the aquatic toxicity of this compound presents challenges. In some tests, droplets of the substance were observed on the surface of the test medium, which can complicate the interpretation of the results. santos.com

The table below summarizes available acute aquatic toxicity data for this compound and a structurally similar compound, isopropyl palmitate.

| Test Organism | Endpoint | Duration | Test Substance | Result | Reference |

| Danio rerio (Zebra Fish) | LC50 | 96 hours | This compound | >100 mg/L | santos.com |

| Daphnia magna (Water Flea) | EC50 | 48 hours | This compound | >100 mg/L | santos.com |

| Algae | EC50 | 72 hours | Isopropyl palmitate | >100 mg/L | santos.com |

*LC50: The concentration of a chemical which kills 50% of the test organisms. *EC50: The concentration of a chemical that causes a specified effect in 50% of the test organisms.

These results suggest that this compound has a low acute toxicity to the tested aquatic organisms, with effective concentrations being above 100 mg/L. santos.com

Information on the terrestrial ecotoxicity of this compound is sparse. europa.eu Assessments often rely on data from similar chemical substances. For instance, a study on isopropyl myristate, another fatty acid ester, showed a 14-day LC50 for earthworms of over 20,000 mg/kg of soil (dry weight), indicating low toxicity to these soil-dwelling organisms. santos.com Given the structural similarities, it is expected that this compound would exhibit a similarly low level of toxicity to terrestrial invertebrates. santos.com The high adsorption potential of this compound suggests it will likely bind to soil and sediment, making it less bioavailable to terrestrial organisms. santos.com

The effects of this compound on microbial communities are complex and can vary depending on the specific microorganisms and environmental conditions. As an oleate, which is a salt or ester of oleic acid, it can serve as a carbon source for some microbes, potentially influencing the structure and function of microbial communities.

In anaerobic digestion processes, the addition of oleate has been shown to cause shifts in the microbial population. nih.gov Studies have revealed that while the archaeal community composition remains relatively stable, the bacterial community can become less diverse, with a specialization towards species capable of degrading the oleate. nih.govresearchgate.net Genera such as Syntrophomonas have been identified as important in the degradation of fatty acids like oleate in these environments. researchgate.net

Conversely, some flotation reagents containing sodium oleate have been shown to have either a positive or negative effect on the activity of certain bacteria, such as Leptospirillum ferrooxidans, depending on the concentration. mdpi.com The biodegradation of sodium oleate by bacteria like Paenibacillus polymyxa has also been documented. mdpi.com

Sustainable Lifecycle Assessment of this compound

One of the key areas of focus in the lifecycle of these esters is the method of synthesis. Traditionally, chemical catalysis is used, which often involves high temperatures and the use of acid catalysts that need to be neutralized and removed, leading to waste generation. ugent.be

A comparative LCSA of chemical versus enzymatic catalysis for isopropyl palmitate production revealed that the enzymatic route could lead to a 7% to 13% reduction in environmental impacts. rsc.org This reduction is attributed to less hazardous waste formation, lower consumption of raw materials, and reduced steam usage. rsc.org However, the study also noted that the operational costs for the enzymatic process were higher, primarily due to the cost of the enzyme and longer production times. rsc.org From a social perspective, the enzymatic process could offer benefits such as improved worker safety. rsc.org

Computational and Theoretical Studies of Isopropyl Oleate

Molecular Dynamics Simulations and Conformational Analysis of Isopropyl Oleate (B1233923)

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, phase transitions, and thermodynamic properties.

For flexible molecules like isopropyl oleate, MD simulations are particularly valuable for exploring their vast conformational landscape. The molecule consists of a long, unsaturated oleate chain (18 carbons with a cis-double bond at the C9-C10 position) and a branched isopropyl ester group. The rotation around the numerous single bonds in the oleate tail allows the molecule to adopt a multitude of shapes.

A computational study involving various esters derived from long-chain fatty acids, including this compound (abbreviated as IsoOle), utilized molecular dynamics simulations to investigate their properties. doi.org In this study, a 2-nanosecond MD simulation was performed for this compound in vacuo to sample its conformational space. doi.org Such simulations track the trajectory of each atom, allowing for the analysis of structural parameters like the radius of gyration and end-to-end distance, which characterize the compactness and extension of the molecule. bohrium.com

The conformational analysis of this compound is dominated by the flexibility of the oleyl chain. The cis double bond introduces a permanent kink of approximately 30 degrees in the hydrocarbon chain, preventing it from adopting a fully linear, extended conformation. This kink is crucial as it disrupts packing and influences the macroscopic properties of the substance, such as its low melting point. MD simulations can quantify the distribution of dihedral angles along the backbone, revealing the most probable conformations and the energy barriers between them. While specific conformational energy maps for this compound are not widely published, studies on similar fatty acid esters show that the alkyl chains are highly dynamic, constantly transitioning between different gauche and anti-conformations. bohrium.com

Table 1: Key Molecular Descriptors for this compound Simulation

| Property | Description | Typical Application in MD |

| Molecular Formula | C₂₁H₄₀O₂ | Defines the atoms included in the simulation system. |

| Degrees of Freedom | The number of independent ways the molecule can move, rotate, and vibrate. | Determines the complexity of the conformational space to be sampled. |

| Key Dihedral Angles | Rotations around C-C single bonds in the oleyl chain and C-O bonds in the ester group. | Analysis of these angles over time reveals the conformational dynamics and preferences. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Used to monitor folding/unfolding or extension/collapse of the molecule during simulation. |

| End-to-End Distance | The distance between the terminal methyl group of the oleyl chain and the isopropyl group. | Characterizes the overall shape, from coiled to extended conformations. |

Quantum Chemical Calculations and Electronic Structure of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These methods can predict a variety of molecular properties, including geometries, energies of orbitals, charge distributions, and spectroscopic parameters. For this compound, these calculations provide fundamental insights into its reactivity and electronic properties.

Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, are commonly applied to molecules of this size. mdpi.comrsc.org Such calculations begin by optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various electronic properties can be determined.

The electronic structure of an ester like this compound is characterized by the distribution of its electrons in molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In this compound, the HOMO is typically localized around the electron-rich regions, namely the C=C double bond in the oleate chain and the non-bonding oxygen atoms of the ester group. The LUMO is generally centered on the carbonyl group (C=O), which is the most electron-deficient part of the molecule.

Quantum chemical calculations also allow for the generation of an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the ESP would show a significant negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. This information is critical for understanding how the molecule interacts with other polar molecules and surfaces. mdpi.com

Table 2: Predicted Electronic Properties of this compound from Analogous Ester Calculations

| Property | Predicted Characteristics for this compound | Significance |

| HOMO Localization | Primarily on the C=C double bond and ester oxygen atoms. | Indicates the most likely sites for electrophilic attack (oxidation). |

| LUMO Localization | Primarily on the antibonding π* orbital of the C=O group. | Indicates the most likely site for nucleophilic attack (e.g., hydrolysis). |

| HOMO-LUMO Energy Gap | Expected to be relatively large, consistent with a stable organic molecule. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electrostatic Potential | Negative potential on the carbonyl oxygen; positive potential on hydrogens of the isopropyl group and adjacent carbons. | Governs non-covalent interactions, solubility, and orientation in polar environments. |

| Dipole Moment | A non-zero dipole moment originating from the polar ester group. | Influences intermolecular dipole-dipole interactions and solubility in polar solvents. |

Structure-Property Relationship Modeling for this compound

Structure-property relationship modeling aims to predict the macroscopic properties of a substance based on its molecular structure. For industrial applications, properties like viscosity, melting point, and density are critical. Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate molecular descriptors (quantifiable features of the molecular structure) with experimental properties.

The molecular structure of this compound imparts several key properties:

Long Hydrocarbon Chain : The 18-carbon oleyl chain is responsible for the molecule's oily, nonpolar character, making it an excellent emollient and lubricant. This long chain leads to significant van der Waals forces between molecules.

Cis-Double Bond : The double bond introduces a rigid kink in the chain, which disrupts orderly packing in the solid state. This is a primary reason for its very low melting point and liquid state at room temperature.

Branched Isopropyl Group : The branched nature of the isopropyl group, compared to a linear propyl group, further hinders efficient molecular packing. This branching contributes to a lower melting point and viscosity compared to its n-propyl isomer. Studies on oleate esters have shown that branched alcohols generally produce esters with better low-temperature fluidity. researchgate.net